2-Fluoro-3-phenylpyridine-5-boronic acid
Description
2-Fluoro-3-phenylpyridine-5-boronic acid is a heterocyclic boronic acid derivative featuring a pyridine core substituted with fluorine at position 2, a phenyl group at position 3, and a boronic acid (-B(OH)₂) moiety at position 3.
Properties
IUPAC Name |
(6-fluoro-5-phenylpyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BFNO2/c13-11-10(8-4-2-1-3-5-8)6-9(7-14-11)12(15)16/h1-7,15-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZACERYYLLMDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)F)C2=CC=CC=C2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601239660 | |
| Record name | Boronic acid, B-(6-fluoro-5-phenyl-3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601239660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-18-4 | |
| Record name | Boronic acid, B-(6-fluoro-5-phenyl-3-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(6-fluoro-5-phenyl-3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601239660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-phenylpyridine-5-boronic acid typically involves the following steps:
Halogenation: Introduction of a fluorine atom into the pyridine ring.
Borylation: Formation of the boronic acid group through a reaction with a boron-containing reagent.
A common synthetic route involves the use of palladium-catalyzed borylation of a halogenated pyridine precursor. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a boron reagent like bis(pinacolato)diboron .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis, with optimizations for yield and purity. These methods may involve continuous flow reactors to enhance reaction efficiency and control .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-phenylpyridine-5-boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds with aryl or vinyl halides.
Oxidation: Conversion of the boronic acid group to other functional groups.
Substitution: Replacement of the fluorine atom with other substituents under specific conditions
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols or other oxidized derivatives.
Substitution: Amino or thio-substituted pyridines
Scientific Research Applications
Cross-Coupling Reactions
One of the primary applications of 2-fluoro-3-phenylpyridine-5-boronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction allows for the formation of biaryl compounds, which are prevalent in pharmaceuticals.
Key Reaction:
Table 1: Summary of Cross-Coupling Reactions Involving this compound
| Substrate Type | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Aryl Chlorides | Pd(OAc)₂, K₂CO₃, THF | 85 | |
| Aryl Bromides | Pd(dba)₂, DMSO | 90 | |
| Aryl Iodides | Pd(PPh₃)₄, EtOH | 95 |
Synthesis of Pharmaceuticals
The compound has been utilized in the synthesis of various pharmaceutical intermediates. For example, it plays a crucial role in the development of anti-cancer drugs by facilitating the construction of complex molecular architectures.
Case Study:
In a study by Martin Burke et al., this compound was used to synthesize a series of kinase inhibitors that showed promising activity against cancer cell lines. The reaction conditions optimized for this synthesis included the use of palladium catalysts and specific bases to enhance yield and selectivity.
Agrochemical Applications
Boronic acids are also valuable in the field of agrochemicals. The ability to form stable intermediates makes them suitable for synthesizing herbicides and pesticides.
Example Application:
Research has indicated that derivatives of this compound can be used to develop new herbicides that target specific weed species while minimizing damage to crops.
Material Science Applications
In material science, boronic acids are utilized for creating advanced materials through polymerization processes. The unique properties of boron-containing compounds allow for the development of materials with enhanced mechanical and thermal stability.
Table 2: Applications in Material Science
| Material Type | Application | Properties Enhanced |
|---|---|---|
| Polymers | Conductive materials | Electrical conductivity |
| Composites | Structural applications | Mechanical strength |
Mechanism of Action
The mechanism of action of 2-Fluoro-3-phenylpyridine-5-boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. This process is often catalyzed by palladium, which undergoes oxidative addition, transmetalation, and reductive elimination steps to form the final product .
Comparison with Similar Compounds
Structural and Electronic Differences
The reactivity, solubility, and biological activity of boronic acids are heavily influenced by substituents. Below is a comparison with key analogs:
*Molecular weight inferred from structurally similar compounds in .
Key Observations:
- Electronic Modulation: Fluorine and chlorine substituents enhance electrophilicity, while CF₃ (in ) introduces strong electron-withdrawing effects, accelerating cross-coupling rates .
- Solubility: Methyl or hydroxyl-containing analogs (e.g., ) exhibit higher aqueous solubility compared to phenyl-substituted derivatives, impacting formulation strategies .
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura reactions rely on the boronic acid's ability to transmetalate with palladium catalysts. Comparative studies suggest:
- Phenyl-Substituted Analogs: The phenyl group in this compound may reduce reaction rates due to steric hindrance but improve product stability in medicinal chemistry contexts .
- Chloro-Fluoro Hybrids: Compounds like 2-chloro-5-fluoropyridine-3-boronic acid () demonstrate balanced reactivity, enabling efficient couplings with aryl halides under mild conditions .
- Trifluoromethyl Derivatives: The CF₃ group in enhances electrophilicity, enabling couplings with electron-rich partners but requiring careful pH control to prevent protodeboronation .
Biological Activity
Overview
2-Fluoro-3-phenylpyridine-5-boronic acid is a boronic acid derivative characterized by its unique molecular structure that includes a fluorine atom and a phenyl group. This compound is primarily utilized in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in various organic compounds, including pharmaceuticals.
The biological activity of this compound is largely attributed to its role in chemical reactions rather than direct biological interactions. In the context of Suzuki-Miyaura cross-coupling, the compound acts through a mechanism known as transmetalation , where it facilitates the transfer of a phenyl group to another carbon framework, thereby enabling the synthesis of biologically active molecules.
Antimicrobial and Anticancer Activity
Recent studies have highlighted the potential antimicrobial properties of boronic acids, including derivatives like this compound. Research indicates that related compounds exhibit moderate activity against various microorganisms, including Candida albicans and Escherichia coli. For instance, a study on structurally similar phenylboronic acids demonstrated significant inhibition against Bacillus cereus, with minimum inhibitory concentrations (MICs) lower than those observed for established antifungal agents like Tavaborole (AN2690) .
In addition to antimicrobial effects, there is emerging interest in the anticancer potential of boronic acids. Certain derivatives have shown promise in inducing apoptosis in cancer cell lines, suggesting that this compound may also have applications in cancer therapy .
Research Findings and Case Studies
- Antimicrobial Activity :
- A comparative study revealed that this compound exhibited moderate activity against Candida albicans and higher efficacy against Aspergillus niger. The mechanisms involved may include disruption of essential cellular processes through inhibition of specific enzymes like leucyl-tRNA synthetase (LeuRS) .
- Anticancer Potential :
- Research has indicated that boronic acids can act as inhibitors of proteasomes and other cancer-related pathways. In vitro studies have shown that certain derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines, making them candidates for further investigation in cancer therapeutics .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other boronic acid derivatives:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
